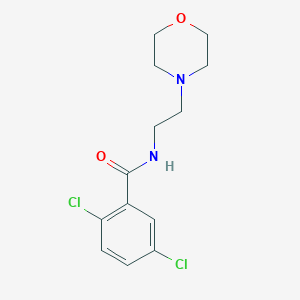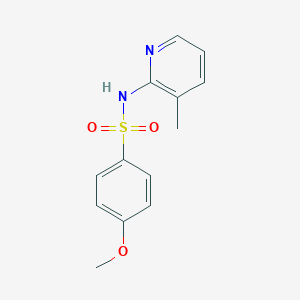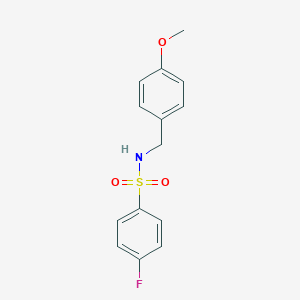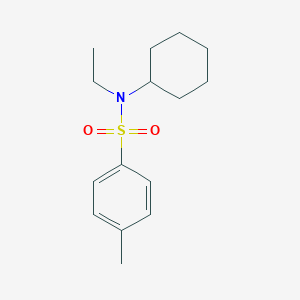
2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione, also known as TIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TIM is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using different methods, and its properties have been extensively studied to understand its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and proliferation. 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells. 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis (programmed cell death) in cancer cells. 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the growth and proliferation of cancer cells in vivo. In addition, 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has several advantages as a research tool, including its relatively simple synthesis and its potential applications in various fields. However, there are also limitations to its use in lab experiments. For example, 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of novel derivatives of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione with improved properties, such as increased potency and selectivity. Another area of research is the investigation of the potential use of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione in combination with other anticancer agents, such as chemotherapy drugs. Finally, the potential use of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders, should be explored.
Méthodes De Synthèse
2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione can be synthesized using various methods, including the reaction of phthalic anhydride with 4-methylbenzylamine in the presence of a catalyst. Other methods include the reaction of phthalic anhydride with 4-toluidine in the presence of a strong acid, such as sulfuric acid. The synthesis of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit antitumor activity against several cancer cell lines. It has also been studied for its potential use as an anti-inflammatory and anti-oxidant agent. In material science, 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione has been used as a starting material for the synthesis of other heterocyclic compounds.
Propriétés
IUPAC Name |
2-[(4-methylanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)17-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRYJXNGQASRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185676 | |
| Record name | 2-[[(4-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
30818-66-7 | |
| Record name | 2-[[(4-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30818-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)

![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)




![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)